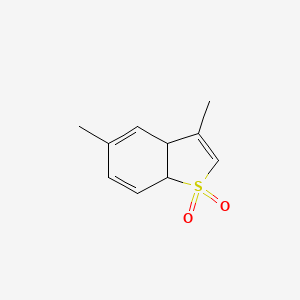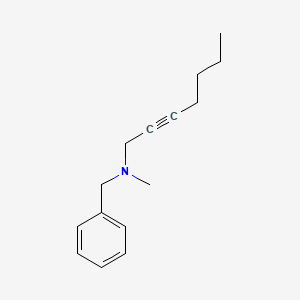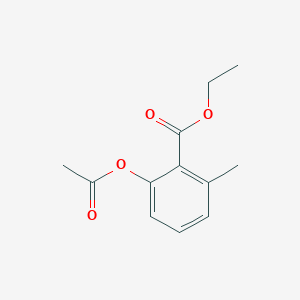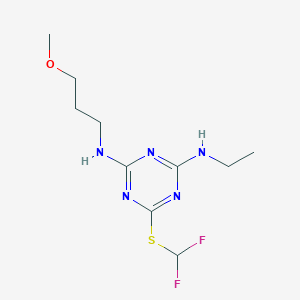
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate is an organic compound that has garnered attention in the field of synthetic chemistry. This compound is characterized by the presence of a tert-butyl group, a triphenylmethyl group, and a hydrazine carboxylate moiety. It is often used as an intermediate in the synthesis of various organic molecules due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate typically involves the reaction of tert-butylhydrazine with triphenylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl and triphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophiles employed .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It serves as a building block for the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydrazine moiety can form bonds with electrophilic centers, while the tert-butyl and triphenylmethyl groups provide steric hindrance and influence the compound’s reactivity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylhydrazine: Shares the hydrazine moiety but lacks the triphenylmethyl group.
Triphenylmethyl chloride: Contains the triphenylmethyl group but lacks the hydrazine and tert-butyl groups.
Uniqueness
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
97013-32-6 |
|---|---|
Molekularformel |
C24H26N2O2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
tert-butyl N-(tritylamino)carbamate |
InChI |
InChI=1S/C24H26N2O2/c1-23(2,3)28-22(27)25-26-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18,26H,1-3H3,(H,25,27) |
InChI-Schlüssel |
HYLZLBXYVIKMKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)


![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)

![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)
![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)





